1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride
Description
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is a bicyclic heteroaromatic compound comprising a pyrido-pyrimidine core fused with a urea moiety. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological applications. Synthesis routes often involve nitrogen-containing heterocycle coupling, as seen in microwave-assisted reactions using palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene] dichloropalladium(II)), albeit with low yields (<5%) in final steps .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8;/h4,10H,1-3H2,(H3,9,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGEMDZZXILKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often overactivated in various cancers.
Mode of Action
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation.
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and growth. When the compound inhibits mTOR kinase and PI3 kinase, it disrupts this pathway, leading to decreased cell growth and proliferation.
Pharmacokinetics
The compound’s effectiveness and selectivity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The molecular and cellular effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride’s action include a decrease in cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway. This can lead to the inhibition of tumor growth in cancerous cells.
Analyse Biochimique
Biochemical Properties
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3K and mTOR, which are involved in cell growth and survival pathways. The nature of these interactions often involves inhibition or activation of these enzymes, leading to downstream effects on cellular processes.
Cellular Effects
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and mTOR, leading to changes in gene expression and cellular function. The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of target enzymes and prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production. Understanding these interactions is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Activité Biologique
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is a derivative of the bicyclic compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride
- Molecular Formula: C7H9N3O·HCl
- Molecular Weight: 187.63 g/mol
The compound features a fused pyridine and pyrimidine ring system which contributes to its biological properties.
The primary target of 1-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is the extracellular signal-regulated kinase (ERK2), part of the MAPK/ERK signaling pathway. This interaction leads to selective inhibition of ERK2 activity:
- Inhibition of ERK2: The compound binds to ERK2 and inhibits its phosphorylation state, impacting downstream signaling pathways involved in cell proliferation and survival .
- Biochemical Pathways Affected: The modulation of the MAPK/ERK pathway can influence various cellular processes including differentiation and apoptosis .
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies: Compounds with similar structures have shown potent inhibition against various cancer cell lines by inducing apoptosis through ERK pathway modulation .
- Case Study Example: A study demonstrated that a related compound significantly reduced cell viability in A431 vulvar epidermal carcinoma cells with an IC50 value in the low micromolar range .
Diuretic Effects
Research has also explored the diuretic potential of tetrahydropyrido derivatives:
- In vivo Studies: Administration of related compounds showed promising diuretic effects without causing electrolyte imbalances in animal models .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to 1-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride exhibit favorable absorption and distribution characteristics:
- Bioavailability: Preliminary data indicate good oral bioavailability in rodent models .
- Metabolism: Metabolic pathways involve hydroxylation and conjugation reactions which enhance solubility and excretion .
Data Table: Biological Activity Summary
Comparaison Avec Des Composés Similaires
Thieno-Pyrimidine Urea Derivatives ()
Compound: 1-(5-((7-Benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiazol-2-yl)-3-(4-chlorophenyl)urea (11g).
- Molecular Formula : C25H20ClN7OS3 (MW: 614.1 g/mol).
- Key Differences: Incorporates a thieno-pyrimidine scaffold with a thiazole-thioether substituent, increasing steric bulk. Additional aromatic (benzyl, chlorophenyl) groups enhance lipophilicity (logP > 3 predicted). IR data confirms urea (νmax 3138, 2922 cm⁻¹) and carbonyl (1639 cm⁻¹) groups, similar to the target compound .
- Applications : Demonstrated cytotoxic activity in cancer cell lines, suggesting divergent biological targets compared to the simpler pyrido-pyrimidine-urea core .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Representative Structure : 4H-pyrido[1,2-a]pyrimidin-4-one with piperazinyl or cyclopropyl substituents.
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives ()
Synthetic Pathway : Cyclization of carbonimidic intermediates with secondary amines.
- Key Differences: Thieno-pyrimidinone core replaces the pyrido-pyrimidine system, altering electronic properties. Ketone group at position 4 reduces hydrogen-bonding capacity compared to the urea moiety.
- Yield : 58–82% for cyclization steps, higher than microwave-assisted methods for the target compound .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine ()
Compound : Free base (CAS 124458-31-7) and dihydrochloride (CAS 210538-68-4).
- Molecular Weight :
- Key Differences: Primary amine at position 2 instead of urea. Protonation at physiological pH increases solubility but reduces hydrogen-bonding diversity. The dihydrochloride salt has higher solubility (e.g., >50 mg/mL in water) compared to the mono-hydrochloride target compound .
Discontinued 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea ()
Compound : Free base (Ref: 10-F706292).
- Key Differences :
- Absence of hydrochloride salt reduces aqueous solubility and shelf stability.
- Discontinuation suggests formulation challenges, resolved by salt formation in the target compound .
Méthodes De Préparation
General Synthetic Strategy
The preparation of this compound typically proceeds via a multi-step synthesis involving:
- Formation of the tetrahydropyrido[4,3-d]pyrimidine core
- Functionalization at the 2-position with a urea moiety
- Conversion to the hydrochloride salt for stability and isolation
The synthetic routes often begin with the nucleophilic substitution of piperidin-4-one derivatives, followed by cyclization and urea coupling reactions.
Stepwise Synthetic Route
The following steps summarize a representative synthetic pathway adapted from recent literature on related tetrahydropyridopyrimidine derivatives and urea conjugates:
| Step | Reaction Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution of piperidin-4-one with chloromethyl derivatives | Piperidin-4-one + 4-(chloromethyl)pyridine or benzyl chloride, K2CO3, DMF, 80 °C | Forms intermediate adducts |
| 2 | Gewald reaction to introduce thiophene or related heterocycles | Ethyl cyanoacetate, sulfur, morpholine, reflux in EtOH | Forms thiophene-containing intermediates |
| 3 | Cyclization to form tetrahydropyridopyrimidine core | Formamidine acetate, DMF, 100 °C | Generates 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold |
| 4 | Chlorination of carbonyl group | Phosphoryl chloride (POCl3), DBU, 50 °C | Introduces reactive chloro group for substitution |
| 5 | Nucleophilic aromatic substitution with aryl urea derivatives | Reaction with 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-aryl ureas, DBU, EtOH, 50 °C | Forms final urea-substituted product |
| 6 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Improves stability and isolation |
This route is exemplified by the synthesis of derivatives such as 1-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride with good yields and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|
| Nucleophilic substitution | Piperidin-4-one, chloromethylpyridine, K2CO3, DMF | 80 | 6-8 | 70-85 | Efficient formation of intermediate |
| Gewald reaction | Ethyl cyanoacetate, sulfur, morpholine, EtOH reflux | 78 (EtOH reflux) | 12-16 | 65-75 | Formation of thiophene ring |
| Cyclization | Formamidine acetate, DMF | 100 | 8-10 | 60-70 | Formation of tetrahydropyridopyrimidine core |
| Chlorination | POCl3, DBU | 50 | 4-6 | 75-80 | Introduction of chloro substituent |
| Urea substitution | Aryl urea derivative, DBU, EtOH | 50 | 6-8 | 65-80 | Final coupling step |
| Hydrochloride salt formation | HCl in ethanol or ether | Room temp | 1-2 | Quantitative | Salt isolation |
These yields are consistent with reported literature for similar compounds and provide a reliable synthetic framework.
Research Findings and Analysis
Reaction Optimization
- Use of potassium carbonate as base in DMF facilitates efficient nucleophilic substitution with minimal side reactions.
- The Gewald reaction under reflux in ethanol with morpholine catalyst is critical for constructing the thiophene ring system, a key intermediate.
- Cyclization with formamidine acetate in DMF at elevated temperature ensures formation of the fused tetrahydropyridopyrimidine ring system.
- Chlorination with phosphoryl chloride in the presence of DBU is mild and selective, enabling subsequent nucleophilic substitution.
- The final coupling with aryl urea derivatives under basic conditions (DBU) in ethanol at 50 °C proceeds smoothly, yielding the target urea conjugate.
- Conversion to hydrochloride salt is straightforward and improves compound stability and handling.
Characterization Techniques
- NMR Spectroscopy (1H and 13C) confirms the regiochemistry and successful formation of the fused ring system and urea linkage.
- Mass Spectrometry (MS) validates molecular weight and purity.
- Infrared Spectroscopy (IR) identifies characteristic urea and heterocyclic functional groups.
- Purity is typically assessed by HPLC , with >95% purity required for pharmacological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Intermediate formation | Piperidin-4-one, chloromethylpyridine, K2CO3, DMF | 80 °C, 6-8 h | 70-85 | Efficient nucleophilic substitution |
| Thiophene ring formation | Ethyl cyanoacetate, sulfur, morpholine, EtOH reflux | Reflux, 12-16 h | 65-75 | Gewald reaction step |
| Cyclization | Formamidine acetate, DMF | 100 °C, 8-10 h | 60-70 | Formation of tetrahydropyridopyrimidine core |
| Chlorination | POCl3, DBU | 50 °C, 4-6 h | 75-80 | Activation for substitution |
| Urea coupling | Aryl urea, DBU, EtOH | 50 °C, 6-8 h | 65-80 | Final product formation |
| Salt formation | HCl in ethanol or ether | Room temp, 1-2 h | Quantitative | Hydrochloride salt isolation |
Q & A
(Basic) What synthetic routes are recommended for preparing 1-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride?
Methodological Answer:
The compound can be synthesized via a multi-step route involving cyclization of pyrimidine precursors and subsequent urea functionalization. Key steps include:
- Pyrimidine Ring Formation : Cyclocondensation of aminopyridine derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrido-pyrimidine core .
- Urea Introduction : Reaction of 2-chloro-pyrido[4,3-d]pyrimidine intermediates with urea under nucleophilic substitution conditions (e.g., DMF, 80–100°C) .
- Purification : Use of reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
(Basic) How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR, focusing on pyrimidine ring protons (δ 7.5–8.5 ppm) and urea NH signals (δ 9–10 ppm) .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>95%) and detect degradation products .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] expected at m/z 254.2) .
(Basic) What stability considerations are critical for handling and storage?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the urea moiety .
- Decomposition : Thermal decomposition occurs at 206–211°C; avoid prolonged exposure to temperatures >50°C .
- Solution Stability : Prepare fresh solutions in anhydrous DMSO or PBS (pH 7.4) and avoid repeated freeze-thaw cycles to minimize urea bond cleavage .
(Advanced) How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (70:30) to separate enantiomers of intermediates like methyl (S)-2-chloro-tetrahydropyrido-pyrimidine carboxylate .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrimidine ring’s nitrogen centers .
(Advanced) What strategies mitigate degradation under physiological conditions?
Methodological Answer:
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to reduce acid-catalyzed hydrolysis of the urea group.
- Prodrug Design : Replace the urea with a carbamate or acyloxymethyl group to enhance metabolic stability, as demonstrated in related pyrimidine derivatives .
- Lyophilization : Lyophilize the hydrochloride salt with cryoprotectants (e.g., trehalose) to improve shelf life in aqueous media .
(Advanced) How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Key Modifications :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 4) to enhance binding affinity to sigma receptors, as seen in thieno-pyrimidine analogs .
- Ring Saturation : Compare activity of tetrahydropyrido-pyrimidine (saturated) vs. pyrido-pyrimidine (aromatic) cores to assess conformational flexibility .
- Assays :
- In Vitro Binding : Radioligand displacement assays (e.g., H-DTG for sigma-1 receptors) .
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays .
(Advanced) How to evaluate selectivity against off-target receptors?
Methodological Answer:
- Panel Screening : Test the compound at 10 µM against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) .
- Computational Modeling : Perform docking studies with PyMOL or AutoDock to predict interactions with off-targets like histamine H3 receptors .
- Counter-Screens : Validate hits using orthogonal assays (e.g., calcium flux for GPCRs vs. β-arrestin recruitment) .
(Advanced) What in vivo models are suitable for pharmacokinetic (PK) studies?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg (IV or PO) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to determine , , and bioavailability .
- Tissue Distribution : Use whole-body autoradiography in mice to assess penetration into the CNS, leveraging the compound’s logP (~2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
